molecular formula C15H16BrNO3S B15097415 N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B15097415
M. Wt: 370.3 g/mol
InChI Key: RFWATAXSVPFMRB-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the bromination of 2,5-dimethylphenol to introduce the bromine atom at the 3-position. This is followed by sulfonation with 4-methylbenzenesulfonyl chloride to form the sulfonamide linkage. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-oxo-2,5-dimethylphenyl-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide.

    Substitution: Formation of N-(3-azido-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The sulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide
  • N-(3-fluoro-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide
  • N-(3-iodo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-13-8-10(2)15(18)14(16)11(13)3/h4-8,17-18H,1-3H3

InChI Key

RFWATAXSVPFMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)O)Br)C

Origin of Product

United States

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